molecular formula C9H11NO B13345267 Rel-(2R,3S)-2-phenylazetidin-3-ol

Rel-(2R,3S)-2-phenylazetidin-3-ol

Cat. No.: B13345267
M. Wt: 149.19 g/mol
InChI Key: DABKYHXVYXFLLS-DTWKUNHWSA-N
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Description

Rel-(2R,3S)-2-phenylazetidin-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a hydroxyl group and a phenyl group attached, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-2-phenylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-lactam precursor with a phenyl-substituted reagent, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic resolution to obtain the desired enantiomer. These methods are optimized for high yield and purity, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-2-phenylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylazetidinone, while reduction could produce phenylazetidine.

Scientific Research Applications

Rel-(2R,3S)-2-phenylazetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for specialty materials.

Mechanism of Action

The mechanism of action of Rel-(2R,3S)-2-phenylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Rel-(2R,3S)-2-phenylazetidin-3-ol can be compared with other similar compounds, such as:

    Rel-(2R,3S)-2,3-dihydroxysuccinic acid: Both compounds have chiral centers and hydroxyl groups, but differ in their ring structures and functional groups.

    Rel-(2R,3S)-2,3-epoxyheptane: This compound also features chiral centers but has an epoxide group instead of a hydroxyl group.

The uniqueness of this compound lies in its azetidine ring and phenyl substitution, which provide distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(2R,3S)-2-phenylazetidin-3-ol

InChI

InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9+/m0/s1

InChI Key

DABKYHXVYXFLLS-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@H](N1)C2=CC=CC=C2)O

Canonical SMILES

C1C(C(N1)C2=CC=CC=C2)O

Origin of Product

United States

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